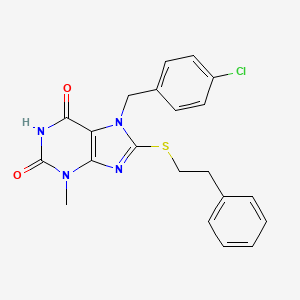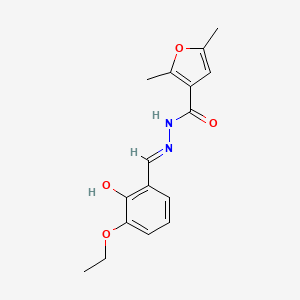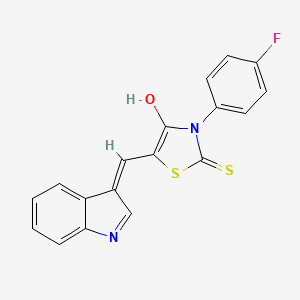![molecular formula C22H14ClF3N4O2 B11687888 N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11687888.png)
N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trifluoromethyl group, a chloro-hydroxyphenyl group, and a benzo[h]pyrazolo[5,1-b]quinazoline core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[h]pyrazolo[5,1-b]quinazoline core, followed by the introduction of the trifluoromethyl group and the chloro-hydroxyphenyl group. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloro and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The chloro-hydroxyphenyl group may contribute to binding affinity and specificity towards certain enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- N-(5-chloro-2-hydroxyphenyl)-7-(methyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- N-(5-chloro-2-hydroxyphenyl)-7-(ethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group imparts unique physicochemical properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14ClF3N4O2 |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C22H14ClF3N4O2/c23-12-6-8-17(31)15(9-12)27-21(32)16-10-18-28-19-13-4-2-1-3-11(13)5-7-14(19)20(22(24,25)26)30(18)29-16/h1-4,6,8-10,31H,5,7H2,(H,27,32) |
InChI Key |
FFXXYEOELLYQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N3C(=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)O)N=C2C5=CC=CC=C51)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687806.png)
![4-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide](/img/structure/B11687807.png)
![4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11687812.png)

![3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B11687830.png)
![3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B11687844.png)
![1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11687850.png)
![N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide](/img/structure/B11687853.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11687867.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687870.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687884.png)
![(2E)-N-(3-chloro-4-methylphenyl)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687891.png)
